molecular formula C13H10OS B075716 4-(Phenylthio)benzaldehyde CAS No. 1208-88-4

4-(Phenylthio)benzaldehyde

Cat. No.: B075716
CAS No.: 1208-88-4
M. Wt: 214.28 g/mol
InChI Key: VDNBWBPUFMZCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylthio)benzaldehyde (CAS: 1208-88-4) is a benzaldehyde derivative with a phenylthio (-SPh) substituent at the para position. Its molecular formula is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol and a boiling point of 377.66°C at 760 mmHg . The phenylthio group imparts unique electronic and steric properties, making it distinct from other benzaldehyde analogs. It is commonly used in organic synthesis, particularly in the preparation of thioether-containing Schiff bases, heterocycles, and pharmaceuticals.

Properties

IUPAC Name

4-phenylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNBWBPUFMZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153019
Record name Benzaldehyde, p-phenylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-88-4
Record name 4-(Phenylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, p-phenylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, p-phenylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(phenylthio)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-phase system comprising an aqueous sodium phenylthiolate solution and an organic solvent (e.g., toluene or benzotrifluoride). A phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), facilitates the migration of the thiolate anion into the organic phase, where it displaces the chloride group on 4-chlorobenzaldehyde. The exothermic reaction typically completes within 2–4 hours at 40–90°C.

Critical Parameters:

  • Mercaptide stoichiometry: A 5–15% molar excess of PhSNa ensures complete conversion of 4-chlorobenzaldehyde.

  • Solvent selection: Toluene enhances product solubility and phase separation, while benzotrifluoride improves reaction rates due to its polar aprotic nature.

  • Catalyst loading: 5 mol% Bu₄NBr optimizes nucleophile transfer without emulsion formation.

Yield and Scalability

Benchmark trials under optimized conditions report isolated yields of 65–72%. Scale-up to industrial production requires careful temperature control to mitigate exothermic side reactions, with distillation employed for solvent recovery.

Phase-Transfer Catalyzed Thiolation in Micellar Media

A novel adaptation of micellar catalysis, originally developed for 4-phenacyloxy-benzaldehyde derivatives, has been explored for this compound synthesis. This method replaces phenacyl bromide with phenyl disulfide (PhSSPh) under reductive conditions to generate the phenylthio group in situ.

Reaction Design

In a micellar medium (e.g., water/triethylamine), 4-hydroxybenzaldehyde undergoes thiolation via a radical-mediated pathway. Phenyl disulfide is reduced to thiophenol (PhSH) by triethylamine, which subsequently reacts with the aldehyde intermediate.

Advantages:

  • Mild conditions: Reactions proceed at room temperature, avoiding thermal degradation.

  • Green chemistry: Water serves as the primary solvent, reducing organic waste.

Limitations:

  • Moderate yields: Initial trials yield 46–55%, attributed to competing oxidation of thiophenol to disulfide .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Phenylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in electron-donating interactions, influencing the reactivity of the aldehyde group. This compound can act as an electrophile in nucleophilic addition reactions, forming intermediates that undergo further transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences in molecular structure and physical properties between 4-(Phenylthio)benzaldehyde and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound -SPh (para) C₁₃H₁₀OS 214.28 377.66 Pharmaceuticals, ligand synthesis
4-Phenylbenzaldehyde -Ph (para) C₁₃H₁₀O 182.22 Not reported Polymer precursors, flavorants
4-Benzyloxybenzaldehyde -OCH₂Ph (para) C₁₄H₁₂O₂ 212.25 Not reported Dye intermediates, photochemical studies
4-(4-Phenylphenyl)benzaldehyde -Ph-Ph (para) C₁₉H₁₄O 258.31 Not reported Materials science, liquid crystals
4-[4’-(N,N-Diethylamino)styryl]benzaldehyde Styryl-diethylamino (para) C₁₉H₂₁NO 291.38 Not reported Fluorescent probes, solvatochromic dyes

Key Observations :

  • Electronic Effects : The phenylthio group (-SPh) is moderately electron-withdrawing due to sulfur’s electronegativity, while benzyloxy (-OCH₂Ph) is electron-donating. This difference influences reactivity in condensation and electrophilic substitution reactions .
  • Molecular Weight : The sulfur atom in this compound increases its molecular weight compared to 4-phenylbenzaldehyde. Terphenyl derivatives (e.g., 4-(4-phenylphenyl)benzaldehyde) have higher molecular weights due to extended aromatic systems .
  • Thermal Stability : The high boiling point of this compound suggests strong intermolecular interactions, likely due to polarizable sulfur atoms and π-π stacking .

Biological Activity

4-(Phenylthio)benzaldehyde is an organic compound characterized by the presence of a phenylthio group attached to a benzaldehyde moiety. Its molecular formula is C13_{13}H10_{10}OS, with a molecular weight of 214.28 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its unique structural features that may impart significant biological activities.

1. Antimicrobial Properties

Research on similar thioether compounds indicates that they may exhibit antimicrobial activity. For instance, compounds with thioether functionalities have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

2. Cytochrome P450 Interaction

Compounds structurally related to this compound have been studied for their interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and potential toxicity of related compounds.

3. Cytotoxicity Studies

Although direct cytotoxicity studies on this compound are scarce, the evaluation of similar aldehydes has revealed varying degrees of cytotoxic effects against cancer cell lines. Such findings highlight the need for further investigation into the cytotoxic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure TypeKey Features
4-(Methoxy)benzaldehydeAromatic aldehydeContains a methoxy group enhancing solubility
4-(Chlorobenzene)thioetherThioetherContains chlorine; potential for electrophilic substitution
2-(Phenylthio)benzaldehydeSimilar thioetherDifferent position of thio group; may exhibit different reactivity
4-(Nitrophenyl)benzaldehydeNitro-substitutedExhibits strong electron-withdrawing effects

The presence of the phenylthio group in this compound distinguishes it from other benzaldehydes by potentially influencing both its chemical reactivity and biological activity.

Q & A

Q. How does the phenylthio group influence the compound’s stability under photolytic or thermal conditions?

  • Methodology :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature.
  • UV-Vis Spectroscopy : Monitor photodegradation kinetics under UV light.
  • LC-MS : Identify degradation products (e.g., sulfoxide or sulfone formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylthio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Phenylthio)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.